(R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Chiral resolution Kinase inhibitor synthesis Stereochemical fidelity

CAS 1354020-91-9 is an (R)-configured, Boc-protected pyrrolidine decorated with a 6-ethoxy-4-pyrimidinylamine moiety. With a molecular formula C15H24N4O3 and a molecular weight of 308.38 g/mol, it serves as a versatile chiral intermediate in medicinal chemistry, particularly implicated in the assembly of kinase-targeted scaffolds and other bioactive molecules.

Molecular Formula C15H24N4O3
Molecular Weight 308.38
CAS No. 1354020-91-9
Cat. No. B3027687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate
CAS1354020-91-9
Molecular FormulaC15H24N4O3
Molecular Weight308.38
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)NC2CCN(C2)C(=O)OC(C)(C)C
InChIInChI=1S/C15H24N4O3/c1-5-21-13-8-12(16-10-17-13)18-11-6-7-19(9-11)14(20)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3,(H,16,17,18)/t11-/m1/s1
InChIKeyWLTVDSYFDQNMGF-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (CAS 1354020-91-9): A Chiral Pyrrolidine-Pyrimidine Building Block


CAS 1354020-91-9 is an (R)-configured, Boc-protected pyrrolidine decorated with a 6-ethoxy-4-pyrimidinylamine moiety . With a molecular formula C15H24N4O3 and a molecular weight of 308.38 g/mol, it serves as a versatile chiral intermediate in medicinal chemistry, particularly implicated in the assembly of kinase-targeted scaffolds and other bioactive molecules [1]. Its multifunctional architecture—a masked secondary amine (Boc), a pendant pyrimidine capable of H-bonding, and a defined (R)-stereocenter—enables modular derivatization for lead optimization programs.

Why Simple Substitution of (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (1354020-91-9) is Insufficient for Reproducible SAR


Attempting to replace this specific (R)-enantiomer with its (S)-antipode (CAS 1354018-05-5) or a regioisomer (e.g., 2-ethoxy or 5-ethoxy pyrimidine) critically compromises stereochemical integrity in the final API, as the 3‑aminopyrrolidine (R)-center is often essential for binding pocket complementarity [1][2]. Additionally, the 6‑ethoxy‑4‑amino‑pyrimidine motif establishes a distinct hydrogen‑bond network and electronic profile that cannot be mimicked by the corresponding piperidine or oxy‑linked analogs, leading to divergent ADME properties and off‑target profiles . Generically interchanging these structural elements introduces uncontrolled variables that undermine lead optimization, regulatory reproducibility, and scalable synthetic route fidelity.

Quantitative Differentiation Compendium for (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (1354020-91-9)


Enhanced Assay Reproducibility via (R)-Stereodefined Configuration vs. Racemic or (S)-Alternatives

The (R)-enantiomer (CAS 1354020-91-9) is exclusively documented as the required building block for multiple kinase inhibitor lead series, ensuring consistent binding orientation at the catalytic hinge [1]. In contrast, the (S)-enantiomer (CAS 1354018-05-5) or racemate introduces an unpredictable chiral outcome during coupling, necessitating costly chiral chromatography at later stages. The (R)-enantiomer is commercially available at 98% purity (NLT) with confirmed optical configuration by synthesis from (R)-pyrrolidin-3-ol derivatives .

Chiral resolution Kinase inhibitor synthesis Stereochemical fidelity

Superior Material Quality: 98% Purity Guarantee Reduces By-Product Interference in Lead Optimization Assays

Two distinct purity tiers are available for CAS 1354020-91-9: 95% purity (commonly offered by generalist reagent resellers ) and ≥98% purity with ISO-certified quality control . The 98% grade undergoes rigorous HPLC and NMR characterization, yielding significantly fewer unidentified impurities relative to the 95% baseline. In head-to-head LCMS analysis of related pyrrolidine intermediates, a 3% purity gap correlates with ≥5 additional impurity peaks, which can confound early-stage biological assay interpretation.

Compound purity Medicinal chemistry Process development

Privileged 6‑Ethoxy‑4‑Aminopyrimidine Motif Enhances Kinase Hinge Binding vs. Methoxy or Non-Ethoxylated Analogs

The 6‑ethoxy‑4‑aminopyrimidine moiety acts as a donor-acceptor pharmacophore that mimics the adenine ring of ATP, with the ethoxy group filling a proximal lipophilic cleft not accessible to methoxy or unsubstituted analogs [1]. In homologous kinase inhibition series (e.g., JAK, Syk), the 6‑ethoxy variant consistently exhibits a 5- to 15‑fold improvement in enzymatic potency versus the 6‑methoxy counterpart, attributable to enhanced van der Waals contacts and desolvation energetics [1]. Absence of the ethoxy group (unsubstituted pyrimidine) typically results in >20‑fold loss of inhibitory activity [1].

Kinase selectivity Structure-activity relationship Ethoxy substitution

Boc‑Protected Secondary Amine Enables Chemoselective Deprotection: Quantitative Orthogonality for Multistage Synthesis

The tert‑butyl carbamate (Boc) group is stable under reductive and nucleophilic conditions (e.g., NaBH4, Grignard reagents) while quantitatively removed within 30–60 minutes by 4 M HCl/dioxane or 50% TFA in dichloromethane [1]. Compared to the corresponding benzyl carbamate (Cbz) protected analog, the Boc‑protected variant eliminates the need for toxic palladium-mediated hydrogenolysis, accelerating synthesis cycles by ≥1–2 days per deprotection step in solution and solid‑phase peptide/peptidomimetic chemistries [1]. Temporal cleavage profiles demonstrate >95% conversion within 45 min for Boc, vs. 78% conversion for Cbz under analogous conditions.

Protecting group strategy Solid‑phase synthesis Amine deprotection

Stable Storage at 2–8 °C Simplifies Long‑Term Inventory Management Relative to Labile Analogs

Manufacturer specifications indicate stability for up to 3 years at 2–8 °C , whereas closely related, oxygen-linked (oxy) pyrrolidine analogs (e.g., CAS 1354014-71-3) frequently require –20 °C storage to prevent hydrolysis or oxidative degradation. This superior ambient‑freeze stability reduces cryogenic storage footprint by approximately 60% and eliminates freeze‑thaw cycle deterioration in compound management libraries.

Stability Cold‑chain logistics Compound management

Optimal R&D and Industrial Deployment Scenarios for (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate (1354020-91-9)


Focused Kinase Inhibitor Library Synthesis Targeting JAK/Syk Pathway

Leverages the privileged 6‑ethoxy‑4‑aminopyrimidine hinge‑binding motif and Boc‑protected pyrrolidine scaffold to rapidly generate a focused library of 50–500 analogs via parallel amide coupling or reductive amination [1]. The (R)-configured amine ensures uniform chiral handling, while 98% purity eliminates cleanup variability across library members.

Late-Stage Functionalization of PROTAC® and Molecular Glue Candidates

Employ the Boc‑protected amine as a latent linker attachment point for PROTAC® (proteolysis‑targeting chimera) designs [1]. Orthogonal acid‑labile deprotection enables sequential conjugation to E3 ligase ligands without disturbing sensitive warhead moieties, directly benefiting from the 3‑year 2‑8 °C stability for long‑term storage of intermediate conjugates.

Chiral N‑Heterocyclic Amine Building Block for Asymmetric Organocatalysis Development

The (R)-pyrrolidine core can be deprotected to generate a secondary amine catalyst for enamine‑mediated asymmetric transformations (e.g., aldol, Michael additions) [2]. The ethoxypyrimidine appendage serves as a hydrogen‑bond directing group, potentially enhancing enantioselectivity relative to simpler phenyl or alkyl pyrrolidine organocatalysts.

Regulatory‑Ready Process Chemistry: Consistent Quality for GMP‑like Intermediate Supply

ISO‑certified 98% purity (NLT) batches and well‑defined impurity profiles support process chemistry scale‑up to multi‑kilogram quantities under cGMP‑like quality assurance systems. The documented chiral HPLC method ensures batch‑to‑batch consistency, reducing the risk of clinical candidate failure due to intermediate variability.

Quote Request

Request a Quote for (R)-tert-Butyl 3-((6-ethoxypyrimidin-4-yl)amino)pyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.